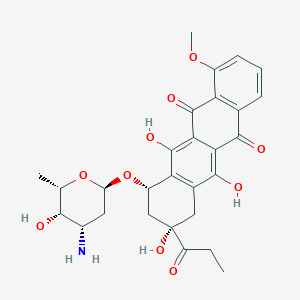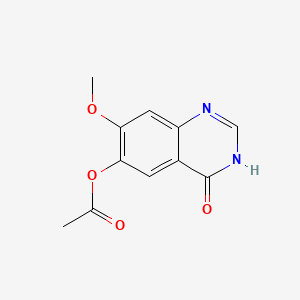
Acetato de 3,4-Dihidro-7-metoxi-4-oxoquinazolin-6-il
Descripción general
Descripción
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
BenchChem offers high-quality 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Farmacéutica
Este compuesto se utiliza principalmente como intermedio en la síntesis farmacéutica. Juega un papel crucial en el desarrollo de varios agentes farmacéuticos al actuar como un bloque de construcción en reacciones químicas que conducen a compuestos más complejos {svg_1}.
Tratamiento y terapia del cáncer
Una de las aplicaciones más significativas de este compuesto es su potente actividad inhibitoria contra VEGFR-2/HDAC y la línea celular de cáncer de mama humano MCF-7. Esto sugiere que podría ser un candidato potencial para el tratamiento y la terapia del cáncer {svg_2}.
Síntesis de moléculas antitumorales
El compuesto sirve como un intermedio clave en la síntesis de moléculas antitumorales como inhibidores de EGFR Gefitinib y inhibidor pan-HER Poziotinib. Estas son pequeñas moléculas que se utilizan en terapias contra el cáncer dirigidas {svg_3}.
Datos de seguridad del material
Si bien no es una aplicación directa, tener acceso a la Hoja de datos de seguridad del material (MSDS) para este compuesto es esencial para los investigadores que lo manipulan. La MSDS proporciona información sobre las medidas de seguridad, los procedimientos de manipulación y los peligros potenciales {svg_4}.
Investigación de actividad inhibitoria
La investigación sobre las actividades inhibitorias de compuestos como el acetato de 3,4-Dihidro-7-metoxi-4-oxoquinazolin-6-il está en curso. Los estudios se centran en su eficacia contra varios objetivos, lo que podría conducir a nuevos agentes terapéuticos {svg_5}.
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.
Result of Action
The inhibition of VEGFR-2 and HDAC by 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .
Action Environment
The action, efficacy, and stability of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .
Propiedades
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
| Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


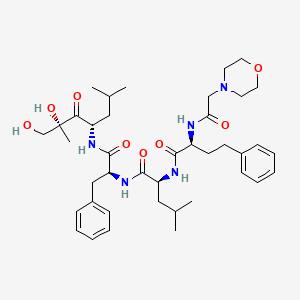

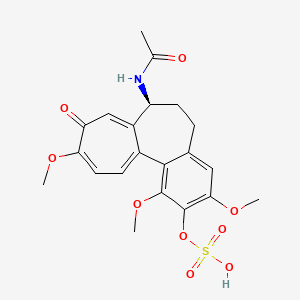
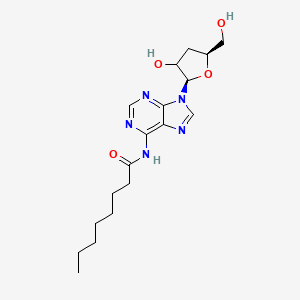
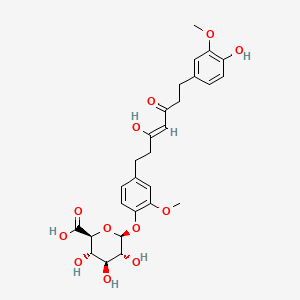
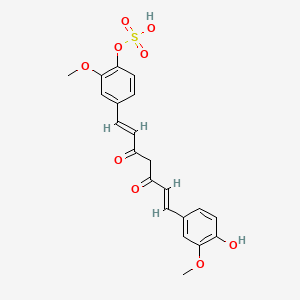
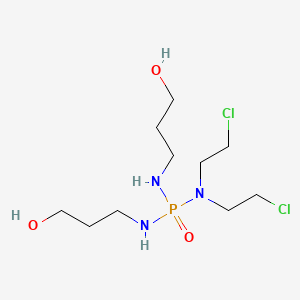

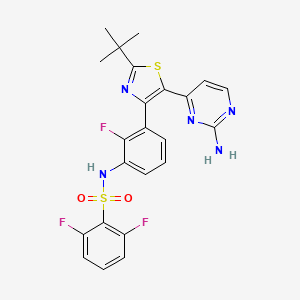
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
